molecular formula C16H26N2O2 B2612746 Boc-dab-bzl hcl CAS No. 90914-09-3

Boc-dab-bzl hcl

Cat. No.: B2612746
CAS No.: 90914-09-3
M. Wt: 278.396
InChI Key: RZMMEZOSUOUFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-dab-bzl hcl, also known as N-Boc,N’-benzyl-1,4-diaminobutane hydrochloride, is a biochemical used for proteomics research . It has a molecular formula of C16H26N2O2⋅HCl and a molecular weight of 314.85 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of this compound is C16H26N2O2⋅HCl . The molecular weight is 314.85 .


Chemical Reactions Analysis

This compound is involved in the process of solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry . This process provides peptides to the pharmaceutical industry and to thousands of scientists working in basic research .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H26N2O2⋅HCl and a molecular weight of 314.85 . More detailed physical and chemical properties may be found in the Safety Data Sheet of the compound .

Mechanism of Action

The tert-butyl carbamate in Boc-dab-bzl hcl becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the HCl salt .

Safety and Hazards

The safety and hazards of Boc-dab-bzl hcl should be referenced from its Safety Data Sheet . It’s important to handle the compound with appropriate safety measures.

Future Directions

The Boc/Bzl strategy, which includes compounds like Boc-dab-bzl hcl, has several advantages, including reliability in the synthesis of long and difficult polypeptides, alternative orthogonality regarding protecting groups, and ease of producing C-terminal thioesters for native chemical ligation applications . This suggests a promising future for the use of this compound in peptide synthesis and proteomics research.

Properties

IUPAC Name

tert-butyl N-[4-(benzylamino)butyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14;/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYRDUPQWNZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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